Isotopic Enrichment and Mass‑Shift Comparison: Pirimicarb-d6 vs. Hypothetical d3- and d0-Forms
Pirimicarb-d6 is certified at ≥99 atom% D isotopic enrichment (i.e., >99% of the dimethylcarbamate hydrogens are replaced by deuterium) . The resulting M+6 mass shift places the internal‑standard signal six Daltons away from the unlabeled analyte, well outside the natural‑isotopologue envelope of pirimicarb (which contributes negligible intensity at M+6). In contrast, a partially deuterated pirimicarb-d3 standard (M+3) would exhibit significant isotopic overlap with the 13C2‑ and 15N‑isotopologues of the native analyte, potentially leading to cross‑talk and over‑ or under‑estimation errors of 5–15% in complex matrices . The quantitative enrichment specification ensures lot‑to‑lot consistency, a critical requirement for multi‑laboratory validation studies.
| Evidence Dimension | Isotopic enrichment and mass‑shift magnitude |
|---|---|
| Target Compound Data | ≥99 atom% D; M+6 shift (244.32 Da → 250.36 Da) |
| Comparator Or Baseline | Pirimicarb-d3 (M+3, typical enrichment 98 atom% D, hypothetical) or unlabeled pirimicarb (M+0, identical mass to analyte) |
| Quantified Difference | M+6 avoids overlap with natural isotopologues; M+3 may cause 5–15% quantification bias |
| Conditions | Certified analytical‑grade neat compound; MS analysis in selected‑reaction‑monitoring (SRM) or high‑resolution mode |
Why This Matters
Procuring a d6 standard with documented ≥99 atom% enrichment eliminates the risk of isotopic cross‑talk that compromises data accuracy in regulatory pesticide residue monitoring.
